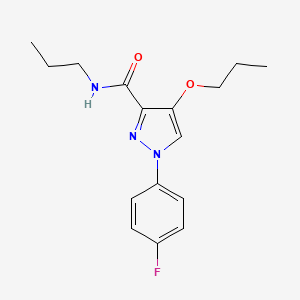

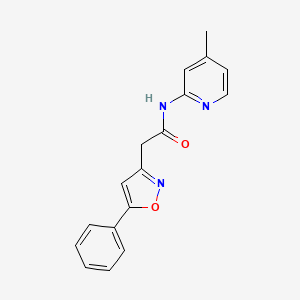

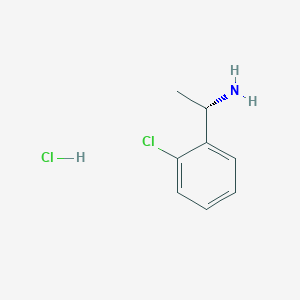

1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide, commonly referred to as FLAP, is a chemical compound that has been widely studied for its potential use in the treatment of various diseases. FLAP belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known to inhibit the production of leukotrienes, which are inflammatory mediators.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on pyrazole derivatives, including those structurally related to 1-(4-fluorophenyl)-4-propoxy-N-propyl-1H-pyrazole-3-carboxamide, involves the synthesis and characterization of new compounds for potential applications in medicinal chemistry. A study by Jasinski et al. (2012) focused on synthesizing two pyrazoline derivatives and examining their crystal structures through X-ray diffraction, supported by IR, NMR, and mass spectral data. This research provides foundational knowledge for understanding the chemical and physical properties of such compounds, which is crucial for their application in various scientific fields (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Anticancer Activity

The synthesis of pyrazole derivatives extends into exploring their potential anticancer activities. Ahsan et al. (2018) synthesized a novel series of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues. These compounds were evaluated for cytotoxicity against breast cancer cell lines, identifying specific derivatives with promising cytotoxicity, comparable to standard drugs. This research highlights the potential of pyrazole derivatives in developing new anticancer agents (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).

Nematocidal and Antimicrobial Activities

Further extending the application spectrum, pyrazole carboxamide derivatives have been explored for their nematocidal and antimicrobial activities. Zhao et al. (2017) prepared a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds showing notable activity against the nematode M. incognita, demonstrating the potential of these compounds in agrochemical applications (Zhao, Xing, Xu, Peng, & Liu, 2017). Additionally, Ragavan, Vijayakumar, and Kumari (2010) synthesized novel 1,5-diaryl pyrazole derivatives, including those with a 4-fluorophenyl group, showing good antibacterial and antifungal activities, which could lead to new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).

Fluorescent Sensing

Pyrazole derivatives are also being investigated for their potential in fluorescent sensing applications. Yang et al. (2011) developed a pyrazole-based fluorescent sensor for fluoride anion detection, demonstrating high selectivity and significant emission intensity enhancement upon fluoride addition. This study illustrates the versatility of pyrazole derivatives in developing sensitive and selective sensors for environmental and biological monitoring (Yang, Zhang, Gong, Li, Chen, Ma, Sobenina, Mikhaleva, Trofimov, & Yang, 2011).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the structure of the compound and its similarity to other compounds, it can be hypothesized that it interacts with its targets through a series of chemical reactions, possibly involving hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, leading to a range of biological activities . For instance, indole derivatives have been shown to exhibit antiviral activity by inhibiting the replication of certain viruses .

Pharmacokinetics

Similar compounds have been shown to exhibit good kinetic solubilities and metabolic stability . These properties are crucial for the bioavailability of the compound.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-propoxy-N-propylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2/c1-3-9-18-16(21)15-14(22-10-4-2)11-20(19-15)13-7-5-12(17)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWEBGPIZFWMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN(C=C1OCCC)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2435423.png)

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanohydrazide](/img/structure/B2435425.png)

![2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2435426.png)

![Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate](/img/structure/B2435430.png)

![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2435431.png)

![N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435439.png)